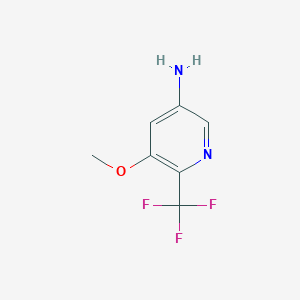

(5-Methoxy-6-trifluoromethylpyridin-3-yl)amine

Description

5-methoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-methoxy-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-4(11)3-12-6(5)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPVYHMBINOIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(5-Methoxy-6-trifluoromethylpyridin-3-yl)amine is a pyridine derivative featuring a methoxy group and a trifluoromethyl group at specific positions on the pyridine ring, with a nitrogen atom in the amine functional group. Its molecular formula is . Due to its structural properties, this compound has garnered interest in medicinal chemistry, potentially influencing its pharmacological effects.

Potential Applications

This compound and trifluoromethylpyridine (TFMP) derivatives are important in the development of agrochemical and pharmaceutical compounds . Research indicates that This compound exhibits various biological activities, making it of interest in pharmacological research and drug development.

TFMP derivatives are used in several crop-protection products . For instance, Flonicamid, a novel insecticide that controls aphids, has a unique 4-trifluoromethyl-substituted pyridine moiety . Pyridalyl, which has a 5-(trifluoromethyl)pyridine moiety as a key substructure, exhibits insecticidal activity on lepidopterous pests .

Interaction studies are essential to understand the behavior of This compound in biological systems and to assess its safety and efficacy for potential therapeutic applications.

Researched Biological Activities

Research indicates that This compound exhibits various biological activities:

- Inhibition of certain enzymes

- Modulation of receptor activity

- Antimicrobial properties

Additional Information

Mechanism of Action

The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-methoxy-6-(trifluoromethyl)pyridin-3-amine include:

Uniqueness

What sets 5-methoxy-6-(trifluoromethyl)pyridin-3-amine apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups provides unique electronic and steric properties that can be advantageous in various research and industrial applications .

Biological Activity

(5-Methoxy-6-trifluoromethylpyridin-3-yl)amine is a pyridine derivative notable for its unique structural features, including a methoxy group and a trifluoromethyl group. These modifications are significant in medicinal chemistry, as they can enhance the compound's biological activity and pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Methoxy Group : An -OCH₃ group that can influence solubility and reactivity.

- Trifluoromethyl Group : A -CF₃ group that enhances lipophilicity and can improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving the PI3K-Akt-mTOR signaling pathway.

- Neurotransmitter Modulation : It may affect neurotransmitter transporters, potentially influencing mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited the growth of MCF7 breast cancer cells. The compound exhibited an IC₅₀ value of approximately 0.048 µM, indicating potent activity against cells expressing mutant PI3K . The compound's mechanism involves the inhibition of downstream effectors in the PI3K signaling pathway, leading to reduced cell viability.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with neurotransmitter transporters revealed its potential to modulate serotonin uptake. The inclusion of the trifluoromethyl group significantly increased the compound's potency compared to non-fluorinated analogs . This suggests a role in developing treatments for mood disorders.

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

- Nucleophilic Substitution : Utilizing trifluoromethylated pyridine derivatives.

- Direct Methoxylation : Employing methanol under acidic conditions to introduce the methoxy group.

These methods are crucial for obtaining sufficient quantities for biological studies and potential pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.